molecular formula C17H20N6O4S B612248 ブロモスポリン

ブロモスポリン

カタログ番号: B612248
分子量: 404.4 g/mol
InChIキー: UYBRROMMFMPJAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブロモスポリンは、ヒストンおよび転写因子上のアセチル化リジンを認識するタンパク質相互作用モジュールであるブロモドメインの強力な広域スペクトル阻害剤です。ブロモドメインは、遺伝子発現とクロマチン生物学の調節において重要な役割を果たしています。 ブロモスポリンは、BRD2、BRD3、BRD4、BRDTなどの複数のブロモドメイン含有タンパク質を阻害する能力により、科学研究において貴重なツールとして台頭してきました .

科学的研究の応用

Inhibition of Bromodomains

Bromosporine has been identified as a highly effective inhibitor of various bromodomains, particularly those in the bromodomain and extraterminal domain (BET) family. The compound exhibits low nanomolar to low micromolar binding affinities, making it suitable for probing bromodomain functions in cellular contexts.

Key Inhibition Data:

Bromodomain TargetIC50 (μM)
BRD20.41
BRD40.29
BRD90.122
CECR20.017

These values indicate that Bromosporine is particularly effective against CECR2, suggesting its potential utility in studies focusing on this specific bromodomain .

Reactivation of Latent HIV-1

One of the most significant applications of Bromosporine is its ability to reactivate latent HIV-1 in various latency models. This property is critical for developing strategies aimed at eradicating HIV from infected individuals.

Case Study: HIV-1 Reactivation

In a study examining the effects of Bromosporine on HIV latency models, it was found that treatment with Bromosporine led to an increase in CDK9 T-loop phosphorylation, which is essential for the transcriptional activation of latent HIV-1. The compound was shown to induce full-length transcripts in resting CD4+ T cells from individuals undergoing suppressive antiretroviral therapy without causing significant cytotoxicity .

Role in Cancer Research

Bromosporine's ability to target multiple bromodomains makes it a valuable tool in cancer research, particularly concerning leukemia and other malignancies where BET proteins play a crucial role.

Case Study: Leukemia Research

Research demonstrated that Bromosporine could identify BET proteins as master regulators of transcriptional responses in leukemia cells. By using Bromosporine as a chemical probe, scientists were able to elucidate the complex interactions between bromodomains and transcriptional regulation, paving the way for potential therapeutic interventions targeting these pathways .

Epigenetic Studies

Bromosporine serves as a chemical probe in epigenetic research, allowing scientists to explore the roles of bromodomains in various biological processes and disease states.

Applications in Epigenetics:

  • Cellular Process Evaluation: Bromosporine has been utilized to study the crosstalk between histone acetylation and metabolic pathways, such as glycolysis, revealing vulnerabilities in cancer cell lines under specific conditions .
  • Chemical Probe Development: The compound has facilitated the development of new probes for investigating the physiological roles of bromodomain proteins .

作用機序

ブロモスポリンは、ブロモドメインのアセチルリジン結合部位に結合することにより効果を発揮し、それによってアセチル化ヒストンおよび転写因子との相互作用を阻害します。この阻害は、遺伝子発現とクロマチン構造の調節を妨げ、細胞プロセスにおける変化につながります。 ブロモスポリンは、さまざまな生物学的経路に関与するBRD2、BRD3、BRD4、BRDTなどの複数のブロモドメイン含有タンパク質を標的としています .

類似の化合物との比較

類似の化合物

ブロモスポリンの独自性

ブロモスポリンは、複数のブロモドメイン含有タンパク質の広域スペクトル阻害により独自であり、遺伝子調節と疾患におけるブロモドメインの多様な役割を研究するための貴重なツールとなっています。 潜伏性HIV-1を再活性化させる能力と、がんおよび炎症性疾患における潜在的な治療用途は、科学研究におけるその重要性をさらに強調しています .

生化学分析

Biochemical Properties

Bromosporine interacts with a variety of bromodomains, including those in the bromodomain and extra-terminal (BET) family and non-BET bromodomains. It binds to the acetyl-lysine binding pocket of these bromodomains, inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of bromodomain-containing proteins to chromatin, thereby affecting gene expression .

Cellular Effects

Bromosporine has been shown to exert significant effects on various types of cells. In leukemic cell lines, bromosporine inhibits cell proliferation and induces apoptosis. It affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Bromosporine also influences gene expression by downregulating the expression of oncogenes such as c-Myc and other genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, bromosporine exerts its effects by binding to the acetyl-lysine binding pocket of bromodomains. This binding inhibits the interaction of bromodomains with acetylated lysine residues on histone tails, preventing the recruitment of bromodomain-containing proteins to chromatin. This disruption of chromatin binding leads to changes in gene expression, including the downregulation of oncogenes and other genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromosporine have been observed to change over time. Bromosporine is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to bromosporine can lead to the development of resistance in some cell lines. Long-term studies have shown that bromosporine can have lasting effects on cellular function, including sustained changes in gene expression and cell signaling pathways .

Dosage Effects in Animal Models

The effects of bromosporine vary with different dosages in animal models. At low doses, bromosporine has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity. At high doses, bromosporine can cause adverse effects, including hepatotoxicity and immunosuppression. Threshold effects have been observed, with higher doses leading to more pronounced effects on tumor growth and inflammation .

Metabolic Pathways

Bromosporine is involved in several metabolic pathways, including those related to the metabolism of acetylated lysine residues. It interacts with enzymes such as histone acetyltransferases and histone deacetylases, which regulate the acetylation and deacetylation of lysine residues on histone tails. Bromosporine also affects metabolic flux and metabolite levels by altering the expression of genes involved in metabolism .

Transport and Distribution

Within cells and tissues, bromosporine is transported and distributed through interactions with transporters and binding proteins. It is taken up by cells via passive diffusion and is distributed to various cellular compartments, including the nucleus. Bromosporine’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Bromosporine is primarily localized in the nucleus, where it exerts its effects on chromatin and gene expression. It is directed to the nucleus by targeting signals and post-translational modifications that facilitate its nuclear localization. Bromosporine’s activity and function are closely tied to its subcellular localization, as its primary targets are nuclear bromodomains .

準備方法

合成経路と反応条件

ブロモスポリンは、分子構造に臭素原子を導入する一連の化学反応によって合成されます。合成経路は、一般的に、制御された条件下で臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤の使用を伴います。 温度、溶媒、反応時間などの反応条件は、最終生成物の高収率と高純度を達成するために最適化されています .

工業生産方法

ブロモスポリンの工業生産は、化合物の大量生産のために合成経路をスケールアップすることを含みます。このプロセスは、一貫した品質と収率を確保するために、反応条件を慎重に最適化する必要があります。 クロマトグラフィーなどの高度な精製技術の使用は、研究および産業用途に適した高純度のブロモスポリンを得るために不可欠です .

化学反応の分析

反応の種類

ブロモスポリンは、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ブロモスポリンの酸化は、臭素化キノンを生成する可能性がありますが、還元は、臭素化アルコールまたはアミンを生成する可能性があります。 置換反応は、さまざまな官能基を持つさまざまなブロモスポリン誘導体の形成につながる可能性があります .

科学研究アプリケーション

ブロモスポリンは、次のような幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Uniqueness of Bromosporine

Bromosporine is unique due to its broad-spectrum inhibition of multiple bromodomain-containing proteins, making it a valuable tool for studying the diverse roles of bromodomains in gene regulation and disease. Its ability to reactivate latent HIV-1 and potential therapeutic applications in cancer and inflammatory diseases further highlight its significance in scientific research .

生物活性

Bromosporine (BSP) is a synthetic compound recognized for its broad-spectrum inhibition of bromodomains (BRDs), which are protein domains that recognize acetylated lysine residues and play crucial roles in chromatin dynamics and gene regulation. This article explores the biological activity of Bromosporine, focusing on its mechanisms, efficacy against various BRDs, and implications for cancer therapy.

Overview of Bromodomains

Bromodomains are 110 amino acid motifs that are integral to the recognition of acetylated lysines on histones and non-histone proteins. They are involved in recruiting chromatin-modifying enzymes, influencing processes such as transcription, cell proliferation, differentiation, and various disease states, including cancer and inflammatory diseases . The ability of bromodomains to modulate gene expression makes them significant targets for therapeutic intervention.

Bromosporine functions as a promiscuous inhibitor of BRDs, exhibiting nanomolar affinity for several members of the BRD family. It disrupts the interaction between BRDs and acetylated chromatin, leading to alterations in gene expression profiles. Notably, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) for BRD4 and CREBBP at a concentration of 1 μM, indicating its effectiveness in cellular contexts .

Efficacy Against Specific BRDs

Bromosporine has demonstrated varying degrees of inhibitory potency against different BRDs, as summarized in the following table:

Bromodomain IC50 (μM)
BRD20.41
BRD40.29
BRD90.122
CECR20.017
BAZ2A9.36
BRPF348.11
FALZ5.655
TIF-1α12.38

These values indicate that Bromosporine is particularly potent against BRD9 and CECR2 while displaying less efficacy against other bromodomains like BRPF3 .

Case Studies and Research Findings

  • Leukemia Cell Lines : In a study evaluating the effects of Bromosporine on leukemic cell lines, it was found to exhibit strong antiproliferative activity comparable to selective BET inhibitors like JQ1. Genome-wide transcriptional analysis revealed a distinct BET inhibitor signature following short-term exposure to Bromosporine, underscoring its potential as a therapeutic agent in leukemia .
  • Transcriptional Modulation : The compound's ability to modulate transcription was investigated using Illumina microarrays, which indicated that while it effectively inhibited BET proteins, it had minimal impact on other non-BET BRDs. This specificity highlights the role of BET proteins as master regulators in the transcriptional response within leukemic contexts .
  • Structural Insights : High-resolution crystal structures have confirmed that Bromosporine engages its target BRDs through a conserved binding mode within the acetyl-lysine binding cavity. This structural understanding aids in the design of more selective inhibitors targeting specific bromodomains .

特性

IUPAC Name

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBRROMMFMPJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Bromosporine binds to bromodomains, which are protein interaction modules recognizing acetylated lysine residues. While it exhibits broad bromodomain binding affinity, studies have shown its primary cellular effects stem from targeting the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4 [, , ]. This binding disrupts the interaction of BET proteins with acetylated histones, ultimately leading to transcriptional downregulation of key genes involved in cell proliferation and survival, including MYC [, ]. This often translates to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models [, , ].

ANone: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data for bromosporine, several entries in the provided list link to crystal structures of bromosporine in complex with various bromodomains [12-20]. These structures provide valuable insights into the binding mode of bromosporine and can be used for further computational studies.

ANone: The provided research papers focus on the biological activity and molecular mechanisms of bromosporine. Information regarding its material compatibility and stability under different conditions is not included in these studies.

ANone: Bromosporine is typically characterized as a bromodomain inhibitor, meaning it binds to bromodomains and disrupts their function rather than acting as a catalyst in a chemical reaction. Therefore, information regarding catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is not provided in the given research papers.

A: One study employed computational simulations to study the binding characteristics of bromosporine-based bivalent ligands []. This approach helped determine apparent affinities, dissociation microconstants, and other microscopic details for various protein-ligand complexes, providing a deeper understanding of multivalent interactions.

A: The provided research primarily focuses on bromosporine as a single chemical entity. While one study investigates bivalent bromosporine-based ligands [], information about specific structure-activity relationships stemming from modifying the bromosporine scaffold itself is not included.

ANone: The research papers primarily focus on the biological activity and therapeutic potential of bromosporine. Details regarding its stability under various conditions, formulation strategies to improve stability, solubility, or bioavailability are not provided.

ANone: The provided research articles concentrate on the biological aspects of bromosporine, and therefore do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling or disposal.

ANone: While the provided research highlights the in vitro and in vivo effects of bromosporine, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is not included.

ANone: Bromosporine demonstrates significant in vitro and in vivo efficacy in various models:

  • HIV Latency: It reactivates latent HIV-1 in latently infected cells, showing synergistic effects with prostratin or TNF-α [].
  • Colorectal Cancer: It exhibits anti-proliferative effects and synergizes with 5-FU in colorectal cancer cells [].
  • Melanoma: Bromosporine shows promise in treating distinct molecular subtypes of melanoma, overcoming treatment resistance in some cases [, ].
  • Acute Myeloid Leukemia (AML): It impairs the clonogenic activity of various leukemic cell lines and reduces leukemia-initiating potential in vivo [].
  • Breast Cancer: It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in xenograft models of triple-negative and ER-positive breast cancer [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。